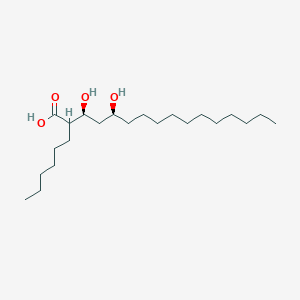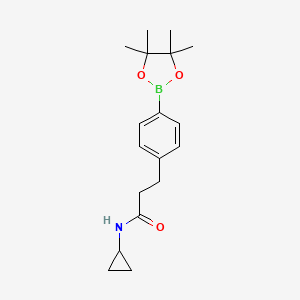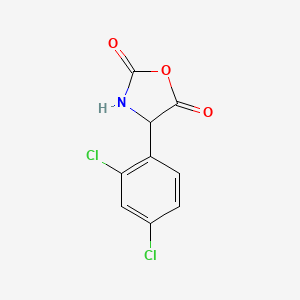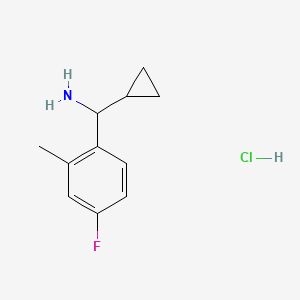
(3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid is a chiral compound with significant interest in various scientific fields. This compound features two hydroxyl groups and a hexyl side chain, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid typically involves multi-step organic synthesis. One common method includes the use of stereoselective reduction and protection-deprotection strategies to ensure the correct stereochemistry at the 3 and 5 positions. The reaction conditions often involve the use of catalysts such as boron tribromide (BBr3) and hydrogen bromide (HBr) for demethylation reactions .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary alcohols.
Applications De Recherche Scientifique
(3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in binding to enzymes and receptors, influencing various biochemical processes. The compound’s stereochemistry is essential for its activity, as it determines the binding affinity and specificity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,5S)-3,5-diaminohexanoic acid
- (3S,5S)-3,5-diaminohexanoate
Uniqueness
(3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and interaction profiles compared to similar compounds. Its hexyl side chain and dihydroxy functionality make it particularly versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C22H44O4 |
|---|---|
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
(3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid |
InChI |
InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20?,21-/m0/s1 |
Clé InChI |
NIMYTNQMVAFHGS-YSTUSHMSSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@@H](C[C@@H](C(CCCCCC)C(=O)O)O)O |
SMILES canonique |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B13722504.png)
![1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride](/img/structure/B13722505.png)
![Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13722517.png)
![(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid](/img/structure/B13722525.png)

![N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13722548.png)
![tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate](/img/structure/B13722561.png)



![3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride](/img/structure/B13722573.png)
